molecular formula C20H21ClN2O2 B3001198 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 922904-98-1

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B3001198
CAS No.: 922904-98-1
M. Wt: 356.85
InChI Key: XYSDSWHOXOIIDU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic small molecule provided for research purposes. This acetamide derivative features a 4-chlorophenyl group and a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl moiety, a structural motif seen in compounds with various bioactivities . The presence of the 2-oxopiperidin-1-yl (2-piperidinone) group is of particular interest, as this lactam structure is a common pharmacophore in many biologically active molecules and pharmaceutical agents . Compounds with similar structures have been investigated in scientific literature for a range of potential applications, including as kinase inhibitors in oncology research and for activity in neurological disorder models . Researchers can utilize this compound as a standard or as a building block in medicinal chemistry programs aimed at developing novel therapeutic agents. It is also suitable for structure-activity relationship (SAR) studies, biochemical screening, and target validation. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDSWHOXOIIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analog: N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide ()

  • Molecular Formula : C₂₁H₂₄N₂O₃
  • Key Differences :
    • Methoxy substituent at the 3-position vs. methyl group in the target compound.
    • 3-Methylphenyl vs. 4-chlorophenyl on the acetamide chain.
  • Implications: The methoxy group increases polarity and may enhance solubility in aqueous media compared to the methyl group.

Piperazine-Based Acetamides ()

Compounds 11–17 in include derivatives like N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12).

  • Key Differences :
    • Piperazine (secondary amine) vs. 2-oxopiperidin-1-yl (lactam) in the target compound.
  • Implications: Piperazine derivatives exhibit higher basicity, favoring protonation at physiological pH, which enhances water solubility.

Benzimidazole-Acetamide Hybrids ()

Examples include 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (Compound 3q).

  • Key Differences :
    • Benzimidazole core vs. simple phenyl ring in the target compound.
  • Implications: Benzimidazole enhances π-π stacking interactions with biological targets, improving anthelmintic activity (e.g., paralysis of Pheretima posthuma). The absence of benzimidazole in the target compound may shift activity toward non-parasitic targets .

Dichlorophenyl-Pyrazolyl Acetamide ()

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences: Dichlorophenyl and pyrazolyl substituents vs. monochlorophenyl and oxopiperidinyl in the target compound.
  • Implications :
    • Dichlorination increases lipophilicity, enhancing blood-brain barrier penetration.
    • Conformational analysis reveals dihedral angles (54.8°–77.5°) between aromatic rings, influencing target binding .

Mandipropamid ()

2-(4-Chlorophenyl)-N-[2-[3-Methoxy-4-(prop-2-ynyloxy)phenyl]ethyl]-2-(prop-2-ynyloxy)acetamide

  • Key Differences :
    • Propargyl ether groups vs. oxopiperidinyl and methyl groups in the target compound.
  • Implications :
    • Propargyl ethers confer pesticidal activity (e.g., fungicidal action via lipid biosynthesis disruption).
    • The target compound’s oxopiperidinyl group may reduce pesticidal efficacy but improve stability against metabolic degradation .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Piperazine Analog (Compound 12) Benzimidazole Hybrid (3q) Mandipropamid
Molecular Weight ~375.87 g/mol 366.29 g/mol 377.83 g/mol 452.94 g/mol
LogP ~2.8 (estimated) 1.5–2.0 3.1 3.9
Solubility Moderate (polar lactam) High (ionizable piperazine) Low (benzimidazole core) Low (propargyl ethers)
Metabolic Stability High (lactam resistance) Moderate (piperazine oxidation) Low (benzimidazole cleavage) Moderate (ether hydrolysis)

Biological Activity

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H24ClN5O3
  • Molecular Weight : 465.93 g/mol
  • CAS Number : 2029205-64-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and acetamide formation. The detailed synthetic route can be found in various chemical databases and literature focusing on piperidine derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its effects on glioblastoma cells, demonstrating significant inhibitory activity against glioma cell lines. The compound's mechanism appears to involve the inhibition of key kinases involved in cancer progression, particularly the AKT pathway.

  • Inhibition of Kinases : The compound has shown low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy. In vitro studies indicated that it inhibited neurosphere formation in patient-derived glioma stem cells while exhibiting lower toxicity towards non-cancerous cells .
  • Case Study : A specific study reported that a derivative of this compound inhibited 3D neurosphere formation and induced cell death in glioblastoma cell lines at concentrations significantly lower than those affecting normal cells . The selectivity for cancerous cells over normal cells is particularly promising for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It selectively inhibits AKT isoforms, which are often overexpressed in various cancers, including glioblastoma.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Observations
AKT2 InhibitionAKT2/PKBβ12Significant inhibition observed in glioma cells
Cell ViabilityGlioblastomaVariesInduces cell death while sparing non-cancerous cells
Neurosphere FormationGlioma Stem CellsVariesInhibits formation significantly

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide, and what reaction conditions are critical?

  • Methodological Answer : A typical synthesis involves coupling 4-chlorophenylacetic acid derivatives with substituted aniline precursors. Key steps include:
  • Activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Substitution : Introduction of the 2-oxopiperidin-1-yl group via nucleophilic aromatic substitution under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (toluene or DCM/hexane) .
    Critical parameters: Temperature control (<5°C during acid chloride formation), stoichiometric ratios (1:1.2 for amine:acid chloride), and inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm aromatic proton environments (δ 7.2–7.4 ppm for chlorophenyl; δ 6.8–7.1 ppm for substituted phenyl).
  • ¹³C NMR : Identify carbonyl signals (amide C=O at ~168–170 ppm; 2-oxopiperidinone C=O at ~172 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the acetamide backbone.
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~60.5° in analogous structures) and hydrogen-bonding networks (N–H···O interactions) .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes); seek medical attention if ingested .
  • Storage : Airtight containers in dry, dark conditions (-20°C for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated IR/NMR spectra (e.g., Gaussian09/B3LYP/6-31G*) with experimental data, adjusting for solvent effects (PCM model) and tautomeric equilibria.
  • Crystal Packing Analysis : Use X-ray data to identify intermolecular interactions (e.g., hydrogen bonds) that may shift vibrational frequencies in solid-state FTIR .
  • Dynamic NMR : Probe rotational barriers of the acetamide group to explain splitting anomalies in ¹H NMR .

Q. What strategies optimize synthetic yield while minimizing byproduct formation?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Ullmann-type coupling to reduce halogenated intermediates.
  • Byproduct Mitigation :
  • Temperature Control : Maintain <50°C during amidation to prevent diketopiperazine formation.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the 2-oxopiperidin-1-yl nitrogen to avoid side reactions .
  • Process Analytics : In-line FTIR or HPLC monitoring (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. How do structural features (e.g., hydrogen bonding, dihedral angles) influence physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : Stabilizes crystal packing (N–H···O interactions at ~2.8–3.0 Å), increasing melting point (e.g., 421 K in analogs) and reducing solubility in nonpolar solvents .
  • Dihedral Angles : A ~60° angle between chlorophenyl and substituted phenyl rings minimizes steric strain, enhancing thermal stability (TGA decomposition >250°C) .
  • LogP Prediction : Computational tools (e.g., MarvinSketch) estimate LogP ~2.8, correlating with moderate membrane permeability in vitro .

Q. What computational approaches predict biological activity, and how do they align with experimental assays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on pharmacophore features:
  • Chlorophenyl : Hydrophobic pocket interactions.
  • 2-Oxopiperidin-1-yl : Hydrogen bonding with catalytic residues.
  • MD Simulations : GROMACS-based 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Validation : Compare with enzyme inhibition assays (IC₅₀ values) and SPR binding kinetics .

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